3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole
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Overview
Description
3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole is a heterocyclic compound that features both a triazole and an isoxazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and selective, making it a popular choice for synthesizing triazole-containing compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the CuAAC reaction conditions to maximize yield and purity. This could include using high-purity reagents, controlling reaction temperature and time, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole and isoxazole rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with different functional groups .
Scientific Research Applications
3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and isoxazole derivatives, such as:
- 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid
- 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole .
Uniqueness
What sets 3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole apart is its unique combination of the triazole and isoxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10N4O |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-methyl-3-(1,2,4-triazol-1-ylmethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C11H10N4O/c1-8-2-3-11-9(4-8)10(14-16-11)5-15-7-12-6-13-15/h2-4,6-7H,5H2,1H3 |
InChI Key |
MLDMTHWHUINSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CN3C=NC=N3 |
Origin of Product |
United States |
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